Nor-Flunitrazepam-d3
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Overview
Description
Nor-Flunitrazepam-d3 is a deuterated analog of Nor-Flunitrazepam, a derivative of Flunitrazepam. Flunitrazepam is a benzodiazepine used for its hypnotic, sedative, anxiolytic, and muscle relaxant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nor-Flunitrazepam-d3 involves the deuteration of Nor-Flunitrazepam. The process typically starts with the preparation of Nor-Flunitrazepam, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
Nor-Flunitrazepam-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while halogenation results in halogenated benzodiazepines.
Scientific Research Applications
Nor-Flunitrazepam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of benzodiazepines in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of benzodiazepines.
Drug Interaction Studies: Investigating interactions between benzodiazepines and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Nor-Flunitrazepam-d3, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This enhancement increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the benzodiazepine binding sites on the GABA-A receptors, which modulate the opening of chloride channels and hyperpolarize the neuronal membrane, preventing further excitation.
Comparison with Similar Compounds
Nor-Flunitrazepam-d3 is compared with other benzodiazepines such as:
Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.
Nitrazepam: Another nitro-benzodiazepine with similar pharmacological properties.
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant effects.
This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C15H10FN3O3 |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
6,8,9-trideuterio-5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i5D,6D,7D |
InChI Key |
KNGIGRDYBQPXKQ-CRSPMMAGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC(=O)CN=C2C3=CC=CC=C3F)[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
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